![molecular formula C8H12Cl2N2 B2734770 [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride CAS No. 75333-16-3](/img/structure/B2734770.png)

[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

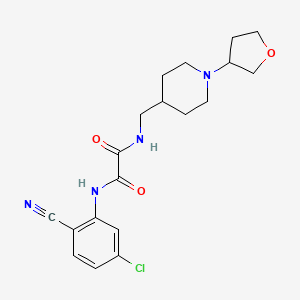

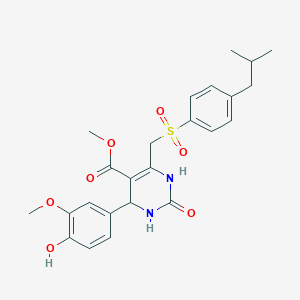

“[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7ClN2·HCl . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular weight of “this compound” is 179.05 . The structure includes a hydrazine group attached to a chlorophenyl group .Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that 4-Chlorophenylhydrazine hydrochloride reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole .Physical and Chemical Properties Analysis

“this compound” is a powder . Its melting point is 216 °C (dec.) (lit.) .科学的研究の応用

Environmental Monitoring

- Detection of Water Pollutants : [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride is significant in environmental chemistry, particularly for detecting water pollutants. A study by Tahernejad-Javazmi et al. (2018) utilized a new hydroquinone derivative for the electro-catalytic measurement of hydrazine, helping in the simultaneous determination of hydrazine and 4-chlorophenol in solution.

Pharmaceutical Research

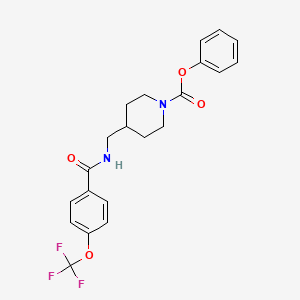

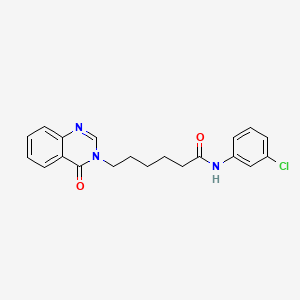

Synthesis of Antimicrobial Agents : The compound is used in synthesizing new quinazolines with potential antimicrobial properties. Desai et al. (2007) investigated compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and hydrazine hydrate, exhibiting antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

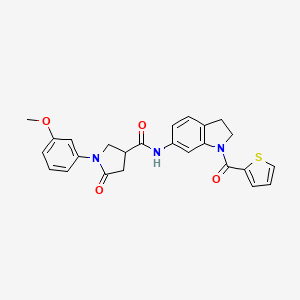

Development of Cytotoxic Agents : Flefel et al. (2015) explored the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives using 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and hydrazine hydrate. These compounds showed significant inhibitory effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).

Chemical Synthesis

Synthesis of Schiff and Mannich Bases : In a study by Bekircan et al. (2008), ethyl imidate hydrochlorides reacted with hydrazine hydrate to form substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, leading to the formation of Schiff and N-Mannich bases. These compounds were confirmed through various spectral analyses (Bekircan & Bektaş, 2008).

Chemical Synthesis under Ultrasound Irradiation : Machado et al. (2011) demonstrated the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Safety and Hazards

特性

IUPAC Name |

1-(4-chlorophenyl)ethylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARKXZSJYVVKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)